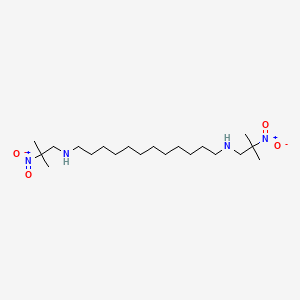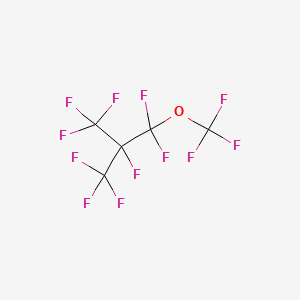
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is a fluorinated organic compound. Fluorinated compounds are known for their stability and unique chemical properties, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which require specialized equipment to handle the highly reactive and corrosive nature of fluorine gas.
化学反応の分析
Types of Reactions
Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms are replaced by other atoms or groups.
Addition Reactions: Where new atoms or groups are added to the molecule.
Elimination Reactions: Where atoms or groups are removed from the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving fluorinated compounds include:
Nucleophiles: Such as amines or alcohols.
Electrophiles: Such as halogens or acids.
Catalysts: Such as transition metals or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new fluorinated compounds, while elimination reactions may produce alkenes or alkynes.
科学的研究の応用
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology
In biology, these compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry
In industry, these compounds are used in the production of polymers, surfactants, and refrigerants.
作用機序
The mechanism of action of fluorinated compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated hydrocarbons, such as:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3-Hexafluoropropane
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
特性
CAS番号 |
110719-85-2 |
|---|---|
分子式 |
C5F12O |
分子量 |
304.03 g/mol |
IUPAC名 |
2-[difluoro(trifluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5F12O/c6-1(2(7,8)9,3(10,11)12)4(13,14)18-5(15,16)17 |
InChIキー |
GHVGCPIYFUJONZ-UHFFFAOYSA-N |
正規SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
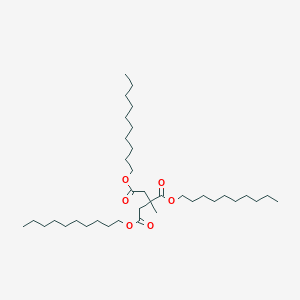
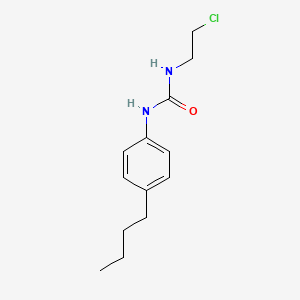

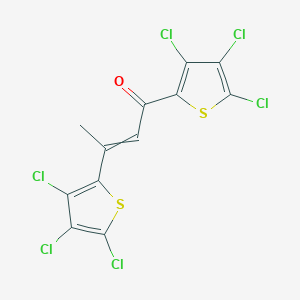

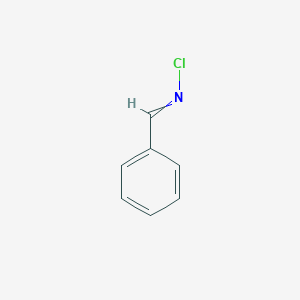
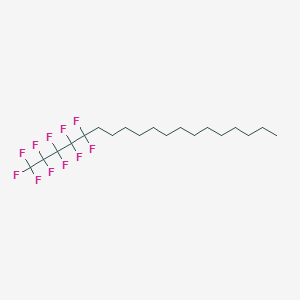

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

